N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a complex organic compound that features a benzothiazole ring fused to a phenyl group, which is further connected to a chlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts.
Acetamide Formation: The final step involves the acylation of the coupled product with 4-chlorophenyl acetic acid or its derivatives under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds if present in the substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
Pathway Modulation: The compound can affect various cellular pathways, such as apoptosis or cell cycle regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)acetamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDLVPHVGLEDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367568 |
Source
|
Record name | STK049680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-45-2 |
Source
|
Record name | STK049680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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